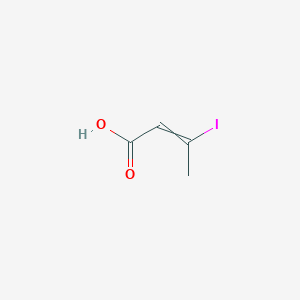

3-Iodobut-2-enoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-iodobut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5IO2/c1-3(5)2-4(6)7/h2H,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSDFWNXJFJAWAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Iodobut 2 Enoic Acid and Its Esters

Stereoselective Synthetic Routes to 3-Iodobut-2-enoic Acid Derivatives

The geometric configuration of the double bond in this compound derivatives is crucial for their subsequent use in chemical synthesis. The stereoselective synthesis of these compounds, therefore, is of significant interest.

Synthesis of (Z)-3-Iodobut-2-enoic Acid Methyl Ester from Methyl Tetrolate

The synthesis of the (Z)-isomer of methyl 3-iodobut-2-enoate from methyl tetrolate (also known as methyl 2-butynoate) is a key transformation. This process involves the hydroiodination of the alkyne.

The reaction of methyl tetrolate with a source of iodide, such as sodium iodide, in an acidic medium like acetic acid, is a potential route to achieve hydroiodination. In this reaction, acetic acid acts as a proton source, protonating the triple bond and making it susceptible to nucleophilic attack by the iodide ion. The iodide ion, liberated from sodium iodide, then attacks the carbocation intermediate.

The stereochemical outcome of this addition is critical. Typically, the addition of hydrogen halides to alkynes can proceed via either a syn or anti pathway, leading to (E) or (Z) isomers, respectively. The specific conditions, including the solvent and the nature of the iodide source, play a significant role in determining the stereoselectivity of the reaction. While a specific documented procedure for the synthesis of (Z)-3-Iodobut-2-enoic acid methyl ester from methyl tetrolate using sodium iodide in acetic acid is not readily found in broad searches, the principles of electrophilic addition to alkynes suggest this as a plausible synthetic route.

Achieving high stereochemical purity and optimizing the yield are paramount in any synthetic procedure. For the synthesis of (Z)-3-Iodobut-2-enoic acid methyl ester, factors that would need to be controlled include:

Temperature: Lower temperatures often favor one stereoisomer over the other by reducing the energy available for isomerization or competing reaction pathways.

Concentration of Reagents: The molar ratio of sodium iodide and acetic acid to methyl tetrolate would need to be carefully optimized to ensure complete conversion while minimizing side reactions.

Reaction Time: Monitoring the reaction progress is crucial to quench it at the point of maximum yield of the desired (Z)-isomer before potential isomerization to the more stable (E)-isomer can occur.

While general methods for the stereoselective synthesis of (Z)-α,β-unsaturated esters are known, the specific optimization for this particular transformation would require empirical investigation.

Isomerization Techniques for (E)-3-Iodobut-2-enoic Acid Methyl Ester Formation

The (E)-isomer of this compound methyl ester is often the thermodynamically more stable product. Therefore, isomerization of the (Z)-isomer is a common strategy for its synthesis.

Hydroiodic acid (HI) can be used to catalyze the isomerization of (Z)-3-iodobut-2-enoic acid methyl ester to the (E)-isomer. The mechanism likely involves the reversible addition-elimination of HI across the double bond. The proton from HI adds to the α-carbon, forming a carbocationic intermediate. Subsequent rotation around the single bond and elimination of the proton can lead to the formation of the more stable (E)-isomer. The presence of excess iodide ions can facilitate this process. General principles of acid-catalyzed isomerization of α,β-unsaturated esters support this proposed mechanism.

The choice of solvent can have a significant impact on the efficiency of the isomerization reaction. Polar aprotic solvents may be suitable for this transformation. The solvent's ability to stabilize the charged intermediates in the addition-elimination mechanism can influence the reaction rate. For instance, a solvent that can effectively solvate both the proton and the iodide ion, as well as the carbocationic intermediate, would likely facilitate the isomerization. The optimization of solvent conditions is a critical aspect of developing an efficient isomerization protocol.

Research Findings Summary

The following table summarizes the key aspects of the synthetic methodologies discussed.

| Product | Starting Material | Key Reagents | Key Concepts | Factors for Optimization |

| (Z)-3-Iodobut-2-enoic Acid Methyl Ester | Methyl Tetrolate | Sodium Iodide, Acetic Acid | Stereoselective Hydroiodination | Temperature, Reagent Concentration, Reaction Time |

| (E)-3-Iodobut-2-enoic Acid Methyl Ester | (Z)-3-Iodobut-2-enoic Acid Methyl Ester | Hydroiodic Acid | Acid-Catalyzed Isomerization | Solvent Choice, Catalyst Concentration |

Palladium-Catalyzed Synthesis of Iodovinylic Acids

While palladium catalysis is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, its direct application for the synthesis of this compound is not extensively documented in the reviewed literature. Palladium catalysts are more commonly employed in cross-coupling reactions where a pre-existing iodovinylic acid is utilized as a starting material to construct more complex molecular architectures.

For instance, 3-substituted but-3-enoic acids have been successfully synthesized in good yields through the palladium-catalyzed cross-coupling of 3-iodobut-3-enoic acid with organozinc or organotin compounds. This reaction typically utilizes a catalyst like dichlorobis(acetonitrile)palladium(II) in a solvent such as dimethylformamide (DMF) under mild conditions. Similarly, palladium-catalyzed Heck reactions involving E- and Z-enoates with iodobenzene (B50100) have been studied, demonstrating the versatility of palladium in manipulating molecules containing a vinyl iodide moiety. These examples, however, highlight the use of iodovinylic acids as reactants rather than the direct palladium-catalyzed synthesis of the iodovinylic acid itself.

Hydrohalogenation Approaches for Alpha,Beta-Unsaturated Carboxylic Acids

A more direct and well-established method for the synthesis of this compound and its esters is the hydrohalogenation of the corresponding α,β-unsaturated alkynoic acid, namely but-2-ynoic acid (tetrolic acid). This approach involves the addition of hydrogen iodide (HI) across the triple bond.

A particularly effective method for the synthesis of the Z-isomer of related alkyl 3-iodo-2-alkenoates involves the reaction of alkyl 2-alkynoates with sodium iodide in acetic acid at elevated temperatures (around 115 °C). This procedure has been shown to produce good to excellent yields of the corresponding (Z)-3-iodo-2-alkenoates. researchgate.net It is plausible that this method can be adapted for the direct synthesis of (Z)-3-iodobut-2-enoic acid from but-2-ynoic acid or through the subsequent hydrolysis of the resulting ester.

The general mechanism for the hydrohalogenation of alkynes can proceed via different pathways, leading to either syn or anti addition of H and I across the triple bond, which in turn determines the stereochemistry (E or Z) of the resulting alkene. The specific reaction conditions, including the source of the iodide and the solvent system, play a crucial role in controlling the stereoselectivity of the addition.

Comparative Analysis of Synthetic Efficiencies and Selectivities

A direct comparative study of palladium-catalyzed versus hydrohalogenation methods for the synthesis of this compound is not explicitly available in the reviewed literature. However, a comparative analysis can be inferred based on the general principles of these synthetic strategies.

Hydrohalogenation approaches , particularly the use of sodium iodide in acetic acid, appear to offer a more direct and efficient route to (Z)-3-iodo-2-alkenoates. researchgate.net This method is advantageous due to its operational simplicity and the use of relatively inexpensive and readily available reagents. The reported high yields and good stereoselectivity for the Z-isomer make it an attractive option for the synthesis of this specific isomer.

| Synthetic Method | Starting Material | Reagents | Key Advantages | Reported Isomer |

| Hydrohalogenation | Alkyl 2-alkynoates | Sodium iodide, Acetic acid | Direct, High yields, Simple procedure | (Z)-3-iodo-2-alkenoates researchgate.net |

Palladium-catalyzed methods , while not yet established for the direct synthesis of this compound, offer significant potential for versatility and control. If a suitable palladium-catalyzed C-H iodination were to be developed, it could potentially offer a more atom-economical route, avoiding the need for a pre-functionalized alkyne starting material. However, such methods often require more complex catalyst systems, ligands, and potentially harsher reaction conditions. The strength of palladium catalysis currently lies in the subsequent functionalization of the iodo-vinylic acid scaffold, allowing for the creation of diverse and complex molecules. figshare.comresearchgate.netresearchgate.netacs.org

Chemical Reactivity and Transformative Studies of 3 Iodobut 2 Enoic Acid

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and complex materials. In the context of functionalized alkenes, such as iodobutenoic acid isomers, these catalytic methods provide a powerful tool for introducing a wide array of substituents onto the carbon framework under mild conditions.

The presence of a vinyl iodide moiety in compounds like 3-iodobut-3-enoic acid makes it an excellent substrate for such transformations. The palladium catalyst facilitates the coupling of the vinyl iodide with various organometallic reagents, leading to the formation of new carbon-carbon bonds at the site of the iodine atom. This methodology has been effectively used to synthesize a range of 3-substituted but-3-enoic acids.

Reactions with Organometallic Reagents

The versatility of palladium-catalyzed cross-coupling is greatly enhanced by the wide variety of organometallic reagents that can be employed as coupling partners. These reagents, typically containing a carbon-metal bond, act as the nucleophilic component in the catalytic cycle, transferring an organic group to the palladium center, which is then coupled to the electrophilic substrate. The choice of the organometallic reagent is crucial as it dictates the nature of the substituent being introduced and can influence reaction conditions and outcomes. For substrates like 3-iodobut-3-enoic acid, organozinc and organotin reagents have proven to be particularly effective.

Organozinc reagents, often utilized in Negishi coupling reactions, are valued for their high reactivity and exceptional functional group tolerance. The palladium-catalyzed coupling of 3-iodobut-3-enoic acid with organozinc compounds proceeds efficiently to yield 3-substituted but-3-enoic acids. These reactions are typically conducted under mild experimental conditions.

The general process involves the in-situ formation or preformation of the organozinc reagent (R-ZnX), which then participates in the palladium catalytic cycle. This methodology allows for the introduction of various alkyl and aryl groups at the C-3 position of the butenoic acid backbone. The use of organozinc reagents is a key strategy for creating C(sp²)–C(sp³) and C(sp²)–C(sp²) bonds.

| Entry | Organozinc Reagent (RZnBr) | Product | Yield (%) |

| 1 | Phenylzinc bromide | 3-Phenylbut-3-enoic acid | 75 |

| 2 | Methylzinc bromide | 3-Methylbut-3-enoic acid | 70 |

| 3 | Vinylzinc bromide | 3-Vinylbut-3-enoic acid | 65 |

| 4 | Thienylzinc bromide | 3-(Thiophen-2-yl)but-3-enoic acid | 80 |

Data derived from studies on 3-iodobut-3-enoic acid.

Organotin reagents, or stannanes, are employed in the Stille cross-coupling reaction. These reagents are known for their stability and tolerance to a wide range of functional groups, making them highly useful in the synthesis of complex molecules. The palladium-catalyzed reaction of 3-iodobut-3-enoic acid with various organotin compounds provides an alternative and effective route to 3-substituted but-3-enoic acids.

| Entry | Organotin Reagent (RSnBu₃) | Product | Yield (%) |

| 1 | Vinyltributyltin | 3-Vinylbut-3-enoic acid | 85 |

| 2 | Phenyltributyltin | 3-Phenylbut-3-enoic acid | 80 |

| 3 | (Tributylstannyl)acetylene | 3-Ethynylbut-3-enoic acid | 78 |

| 4 | Allyltributyltin | 3-Allylbut-3-enoic acid | 70 |

Data derived from studies on 3-iodobut-3-enoic acid.

The success of palladium-catalyzed cross-coupling reactions is highly dependent on the specific catalyst system and reaction conditions employed. For the coupling of 3-iodobut-3-enoic acid with organometallic reagents, specific palladium complexes and solvents have been identified to achieve good yields under mild conditions.

A commonly used and effective catalyst is bis(acetonitrile)dichloropalladium(II) (PdCl₂(MeCN)₂). This catalyst precursor is readily available and efficient for facilitating the coupling process. The reactions are typically carried out in a polar aprotic solvent, with N,N-dimethylformamide (DMF) being a preferred choice. The use of such a solvent ensures the solubility of the reactants and facilitates the catalytic cycle. These reactions can often be performed at or near room temperature, which is advantageous for substrates containing sensitive functional groups. The choice of catalyst and solvent is critical for optimizing the reaction rate and preventing side reactions, ensuring a clean conversion to the desired product.

Selective Synthesis of 3,3-Disubstituted Prop-2-enoic Acids

While the primary focus of studies on 3-iodobut-3-enoic acid has been the synthesis of 3-substituted but-3-enoic acids, the principles of palladium-catalyzed cross-coupling are broadly applicable to the synthesis of substituted acrylic acid derivatives. The strategic application of these reactions allows for the construction of more complex structures, such as 3,3-disubstituted prop-2-enoic acids, from appropriately substituted precursors.

This synthetic approach highlights the modularity of cross-coupling chemistry, where different organic fragments can be joined together to build molecular complexity. For instance, a related strategy could involve the coupling of a disubstituted vinyl iodide with an organometallic reagent to generate a trisubstituted alkene, a common structural motif in many biologically active compounds and materials.

Stereocontrol and Regioselectivity in Cross-Coupling Reactions

A critical aspect of cross-coupling reactions involving alkenes is the control of stereochemistry and regioselectivity. In the case of vinyl iodides, the reaction typically proceeds with retention of the double bond configuration. This means that if the starting material is the (E)- or (Z)-isomer, the product will predominantly have the same stereochemistry. This stereospecificity is a key feature of many palladium-catalyzed reactions, such as the Stille and Suzuki couplings, and is crucial for the synthesis of stereochemically pure products.

Regioselectivity refers to the control of which position of a molecule reacts. In the cross-coupling of 3-iodobut-3-enoic acid, the reaction occurs exclusively at the carbon atom bearing the iodine. The palladium catalyst selectively undergoes oxidative addition into the carbon-iodine bond, which is significantly more reactive than the C-H or C-C bonds present in the molecule. This high degree of regioselectivity ensures that the new carbon-carbon bond is formed precisely at the desired location, leading to a single major product and simplifying purification.

Cyclization Reactions Involving 3-Iodobut-2-enoic Acid

Cyclization reactions involving this compound and its derivatives are of significant interest for the synthesis of heterocyclic compounds, particularly lactones. The presence of the vinyl iodide and the carboxylic acid functionalities within the same molecule allows for intramolecular and intermolecular cyclization pathways.

Alkylidene butenolides, specifically γ-alkylidene-β,γ-unsaturated-γ-lactones, are a class of compounds found in numerous natural products and are of interest for their biological activities. A common synthetic route to these structures involves the coupling of a vinyl halide with a terminal alkyne, followed by lactonization. For this compound, this would typically proceed via a Sonogashira coupling followed by an intramolecular cyclization.

While specific studies detailing the use of copper(I) iodide (CuI) and potassium carbonate (K₂CO₃) for the cyclization of this compound are not extensively documented, the principles of copper-catalyzed cross-coupling reactions are well-established. In related systems, CuI is a common co-catalyst in palladium-catalyzed Sonogashira couplings of vinyl iodides and terminal alkynes. nih.govgold-chemistry.orgresearcher.life Potassium carbonate typically serves as the base required to deprotonate the terminal alkyne, forming the copper acetylide intermediate necessary for the coupling reaction. savemyexams.com It also facilitates the deprotonation of the carboxylic acid, which is crucial for the subsequent lactonization step. The reaction is envisioned to proceed in a one-pot fashion, where the initial cross-coupling is immediately followed by the intramolecular cyclization of the resulting alkynoic acid to form the alkylidene butenolide.

The reaction of this compound with terminal alkynes is anticipated to follow the general mechanism of a Sonogashira-type coupling. The vinyl iodide bond is activated by a catalyst, allowing for the coupling with a copper acetylide generated in situ from the terminal alkyne, a copper(I) salt, and a base. nih.govresearchgate.net The success and yield of such reactions are dependent on several factors, including the nature of the alkyne substituent, the solvent, and the reaction temperature.

Table 1: Representative Yields in Copper-Catalyzed Cross-Coupling of Vinyl Halides with Terminal Alkynes

| Vinyl Halide Substrate | Alkyne Substrate | Catalyst System | Yield (%) |

|---|---|---|---|

| Iodobenzene (B50100) | Phenylacetylene | Cu₂O, Cs₂CO₃ | 94 |

| 1-Iodo-1-hexyne | Phenylacetylene | CuI, P(o-tolyl)₃ | High |

Note: This table presents data from analogous reactions to illustrate the potential efficiency of copper-catalyzed couplings. nih.gov

The intramolecular cyclization of the intermediate formed from the coupling of this compound and an alkyne can theoretically lead to different lactone ring sizes, primarily five-membered (furanone) or six-membered (pyranone) rings. The regioselectivity of the cyclization is governed by Baldwin's rules, which predict the favored ring-closing pathways. For the likely intermediate, a 5-endo-dig cyclization would lead to a five-membered furanone ring, which is generally a favored pathway. The formation of a six-membered pyranone would require a 6-endo-dig cyclization, which is also a feasible process. organic-chemistry.org

The outcome can be influenced by the substitution pattern of the starting materials and the reaction conditions. In many related iodolactonization reactions, the formation of five-membered rings is kinetically favored. wikipedia.org

Formation of Alkylidene Butenolides

Nucleophilic Substitution Reactions

Nucleophilic substitution at a vinylic carbon, such as the C-3 position of this compound, is a known but often challenging transformation. researchgate.netresearchgate.net The presence of the electron-withdrawing carboxylic acid group can influence the reactivity of the vinyl iodide. The reaction can proceed through various mechanisms, including addition-elimination or elimination-addition pathways. The success of nucleophilic vinylic substitution on substrates like this compound is dependent on the nature of the nucleophile, the solvent, and the potential use of a catalyst. researchgate.netresearchgate.net

Addition Reactions

The carbon-carbon double bond in this compound is susceptible to addition reactions. As an α,β-unsaturated carboxylic acid, it can undergo both electrophilic and nucleophilic additions.

Electrophilic Addition: The double bond can react with electrophiles. ksu.edu.salibretexts.orglibretexts.org In the case of hydrohalogenation (addition of HX), the regioselectivity is predicted by Markovnikov's rule, which states that the proton will add to the carbon with more hydrogen substituents, leading to the formation of the more stable carbocation intermediate. researchgate.netadichemistry.comcognitoedu.org

Nucleophilic (Conjugate) Addition: The electron-withdrawing nature of the carboxyl group makes the β-carbon (C-3) electrophilic and susceptible to attack by nucleophiles in a conjugate or Michael-type addition. wikipedia.orglibretexts.orgyoutube.comlibretexts.org This 1,4-addition is a common reaction for α,β-unsaturated carbonyl compounds. adichemistry.comlibretexts.org A wide range of soft nucleophiles, such as enolates, amines, and thiols, can participate in this type of reaction. wikipedia.orglibretexts.org

Derivatives and Analogues in Research and Synthetic Pathways

Methyl Esters of 3-Iodobut-2-enoic Acid in Polyene Chain Synthesis

Information regarding the specific use of methyl esters of this compound in polyene chain synthesis is not available in the reviewed scientific literature. Research has documented the use of its isomer, methyl (Z)-2-iodo-2-butenoate (also known as the methyl ester of (Z)-alpha-iodocrotonic acid), in palladium-catalyzed cross-coupling reactions for the stereocontrolled synthesis of polyenes like (+)-Epolactaene. nih.gov However, direct application of the 3-iodo isomer's methyl ester for this purpose is not detailed.

Synthesis of 3-Substituted But-3-enoic Acids

The scientific literature reviewed does not provide specific examples of synthetic pathways that utilize this compound as a direct precursor for the synthesis of 3-substituted but-3-enoic acids.

Alkylidene Butenolide Derivatives from this compound Cyclization

There is no available research data detailing the intramolecular cyclization of this compound to form alkylidene butenolide derivatives. While intramolecular cyclization is a known method for creating butenolide rings from other substituted butenoic acid derivatives, this specific transformation for this compound has not been documented. researchgate.net

Comparative Studies with Analogous Halogenated Alpha,Beta-Unsaturated Carboxylic Acids

To understand the chemical utility of this compound, it is useful to compare it with analogous halogenated unsaturated acids that are subjects of scientific research.

3-Bromo-but-3-enoic acid is a halogenated analogue that serves as a versatile building block in organic synthesis. smolecule.com Its structure, featuring both a double bond and a carboxylic acid, allows it to participate in various chemical reactions, including Diels-Alder cycloadditions and Michael additions, to construct more complex molecular frameworks. smolecule.com Furthermore, its structural similarity to naturally occurring unsaturated fatty acids has led to its use in bioorganic chemistry to investigate biological processes, such as cellular metabolism and enzyme interactions. smolecule.com

Table 1: Properties of 3-Bromo-but-3-enoic Acid

| Property | Value |

|---|---|

| IUPAC Name | 3-bromo-3-butenoic acid |

| Molecular Formula | C₄H₅BrO₂ |

| Molecular Weight | 164.99 g/mol |

| Melting Point | 45-47 °C |

Data sourced from MilliporeSigma. sigmaaldrich.com

3-Iodoacrylic acid, a simpler analogue, exists as two geometric isomers, (E) and (Z). It is primarily utilized as a chemical intermediate in organic synthesis. While detailed comparative studies on its applications are limited in the literature, its physical and chemical properties are well-documented. The presence of the iodo-alkene moiety makes it a potential substrate for cross-coupling reactions.

Table 2: Properties of 3-Iodoacrylic Acid Isomers

| Property | (Z)-3-Iodoacrylic Acid | (E)-3-Iodoacrylic Acid |

|---|---|---|

| IUPAC Name | (2Z)-3-iodo-2-propenoic acid | (2E)-3-Iodo-2-propenoic acid |

| Molecular Formula | C₃H₃IO₂ | C₃H₃IO₂ |

| Molecular Weight | 197.96 g/mol | 197.96 g/mol |

Data sourced from PubChem and commercial suppliers. simsonpharma.comnih.govsigmaaldrich.com

The broader class of halogenated alpha,beta-unsaturated carboxylic acids is an area of active research due to their synthetic utility. These compounds are key substrates in various transformations. For example, halodecarboxylation reactions, which replace the carboxylic acid group with a halogen, are used to synthesize vinyl halides from α,β-unsaturated carboxylic acids. researchgate.netacs.org These reactions can be carried out using reagents like Oxone® in combination with sodium halides. researchgate.net

Additionally, methods for the direct α-halogenation of α,β-unsaturated carbonyl compounds, including carboxylic acids, are of significant interest. organic-chemistry.orgjove.com Such methods provide routes to α-halo-α,β-unsaturated products, which are themselves important intermediates in organic synthesis. organic-chemistry.org The development of efficient and environmentally conscious halogenation techniques continues to be a goal in synthetic chemistry. organic-chemistry.org

Mechanistic and Theoretical Studies on Reactions Involving 3 Iodobut 2 Enoic Acid

Elucidation of Reaction Mechanisms in Catalytic Transformations

Catalytic transformations are central to modern synthetic chemistry, offering efficient and selective routes to complex molecules. Understanding the step-by-step mechanism of these reactions is paramount for optimizing reaction conditions, improving catalyst design, and expanding the scope of the transformation. For a compound like 3-Iodobut-2-enoic acid, which possesses multiple reactive sites (a carbon-carbon double bond, a carboxylic acid group, and a carbon-iodine bond), catalytic reactions could be manifold.

Experimental Approaches to Mechanism Determination

A variety of experimental techniques are employed to unravel the intricacies of reaction mechanisms. These methods can provide evidence for the formation of intermediates, the role of the catalyst, and the sequence of bond-making and bond-breaking events.

Key experimental approaches would include:

In-situ Spectroscopic Monitoring: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy could be used to monitor the reaction progress in real-time, potentially identifying and characterizing transient intermediates.

Isotope Labeling Studies: By selectively replacing atoms in this compound or other reactants with their isotopes (e.g., ¹³C, ²H), the fate of these atoms can be traced throughout the reaction, providing unambiguous evidence for bond formations and cleavages.

Crossover Experiments: These experiments are designed to distinguish between intramolecular and intermolecular processes. For reactions involving this compound, this could help determine if fragments of the molecule are exchanged between different molecules during the reaction.

Isolation and Characterization of Intermediates: In some cases, reaction intermediates may be stable enough to be isolated and their structures determined using techniques like X-ray crystallography or NMR spectroscopy.

Application of Mass Spectrometry in Mechanistic Studies

Mass spectrometry is a powerful tool for detecting and characterizing charged species and reaction intermediates, even at very low concentrations. Electrospray ionization (ESI-MS) and other soft ionization techniques allow for the gentle transfer of ions from solution to the gas phase for analysis.

Potential applications in the study of this compound reactions include:

Identification of Catalytic Intermediates: In metal-catalyzed reactions, mass spectrometry can be used to identify complexes formed between the catalyst and this compound or its derivatives.

Tandem Mass Spectrometry (MS/MS): This technique can be used to fragment ions of interest, providing structural information about intermediates and helping to piece together reaction pathways.

Monitoring Reaction Progress: By tracking the intensities of ions corresponding to reactants, intermediates, and products over time, kinetic profiles can be generated.

Computational Chemistry and Molecular Modeling

Theoretical and computational methods provide invaluable insights into reaction mechanisms that are often difficult to obtain through experiments alone. These approaches can be used to model reaction pathways, calculate the energies of reactants, intermediates, transition states, and products, and predict the feasibility of different mechanistic possibilities.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. DFT calculations could be employed to investigate various aspects of the reactivity of this compound.

Specific applications of DFT would involve:

Geometry Optimization: Determining the most stable three-dimensional structures of reactants, intermediates, transition states, and products.

Calculation of Electronic Properties: Understanding the distribution of electrons in the molecule, which can help to predict its reactivity.

Prediction of Spectroscopic Properties: Calculated NMR, IR, and UV-Vis spectra can be compared with experimental data to confirm the identity of observed species.

Investigating Reaction Energy Profiles and Transition States

A key outcome of computational studies is the generation of a reaction energy profile, which maps the energy of the system as it progresses from reactants to products.

This involves:

Locating Transition States: Transition states are the highest energy points along the reaction coordinate and represent the bottleneck of the reaction. Identifying the structure of the transition state is crucial for understanding how the reaction occurs.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the rate of the reaction.

Comparing Different Mechanistic Pathways: By calculating the energy profiles for various plausible mechanisms, the most likely pathway can be identified as the one with the lowest activation energy.

Kinetic Studies of Transformations

Kinetic studies are essential for quantitatively describing the rate of a chemical reaction and how it is affected by various factors such as concentration, temperature, and the presence of a catalyst.

A comprehensive kinetic analysis of a reaction involving this compound would entail:

Determining the Rate Law: This involves systematically varying the concentrations of reactants and the catalyst to determine the order of the reaction with respect to each species. The rate law provides direct insight into the composition of the rate-determining step.

Measuring Activation Parameters: By studying the effect of temperature on the reaction rate, activation parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be determined. These parameters provide information about the nature of the transition state.

Kinetic Isotope Effect (KIE) Studies: Comparing the rate of a reaction with a normal substrate to one that has been isotopically labeled can reveal information about bond-breaking events in the rate-determining step.

Influence of Catalyst and Reagent Design on Reaction Selectivity and Rate

General concepts that are broadly applicable and would theoretically influence reactions of this compound include:

Catalyst Concentration: The rate of a catalyzed reaction is often dependent on the concentration of the catalyst. An increase in catalyst concentration typically leads to an increased reaction rate, up to a certain point where the rate may plateau.

Ligand Design in Metal-Catalyzed Reactions: In reactions catalyzed by transition metals (e.g., palladium-catalyzed cross-coupling reactions), the design of the ligand coordinated to the metal center is crucial. The steric and electronic properties of the ligand can significantly impact the selectivity (e.g., regioselectivity, stereoselectivity) and the rate of the reaction by influencing the stability of intermediates and the energy barriers of transition states.

Chiral Catalysts and Reagents: For the synthesis of chiral molecules, the use of chiral catalysts or reagents is essential to achieve enantioselectivity. The design of these chiral entities, such as chiral ligands or organocatalysts, is a key area of research for controlling the stereochemical outcome of a reaction.

Acid/Base Catalysis: The rate and selectivity of many organic reactions are influenced by the presence of acids or bases. The strength and nature of the acid or base can affect the reactivity of substrates and intermediates.

Without specific studies on this compound, any discussion on the influence of catalyst and reagent design on its reactivity remains speculative and based on analogies to similar substrates. Further experimental and theoretical research is needed to elucidate these aspects for this particular compound.

Advanced Spectroscopic Analysis for Research Characterization of 3 Iodobut 2 Enoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Both ¹H (proton) and ¹³C NMR are critical for the structural elucidation of 3-Iodobut-2-enoic acid and are particularly powerful in distinguishing between the (E) and (Z) isomers. The chemical shift (δ), reported in parts per million (ppm), of a nucleus is highly sensitive to its local electronic environment, which differs for the geometric isomers.

In ¹H NMR, the key signals correspond to the carboxylic acid proton (-COOH), the vinylic proton (=CH-), and the methyl protons (-CH₃). The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (typically 10-13 ppm) due to its acidic nature. The methyl group will appear as a singlet, while the vinylic proton will also be a singlet. The relative positions of the vinylic and methyl proton signals are diagnostic for isomer identification. Due to the magnetic anisotropy of the substituents, the chemical shifts for these groups will vary between the (E) and (Z) forms.

In ¹³C NMR, distinct signals are expected for the four carbon atoms: the carbonyl carbon (-C=O), the two sp² hybridized carbons of the double bond (-C=C-), and the methyl carbon (-CH₃). The carbonyl carbon typically resonates in the 165-175 ppm region. The positions of the vinylic and methyl carbon signals will also differ between isomers, providing further evidence for stereochemical assignment.

| Nucleus | Group | Predicted Chemical Shift (ppm) - (E)-isomer | Predicted Chemical Shift (ppm) - (Z)-isomer | Multiplicity |

|---|---|---|---|---|

| ¹H | -COOH | 10-13 | 10-13 | Broad Singlet |

| ¹H | =CH- | ~6.5-7.0 | ~6.0-6.5 | Singlet |

| ¹H | -CH₃ | ~2.5 | ~2.8 | Singlet |

| ¹³C | -C=O | ~170 | ~170 | - |

| ¹³C | -C(I)= | ~95-105 | ~95-105 | - |

| ¹³C | =CH- | ~130-140 | ~130-140 | - |

| ¹³C | -CH₃ | ~30 | ~35 | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, the molecular formula is C₄H₅IO₂, leading to a molecular weight of approximately 211.99 g/mol and an exact mass of 211.933424 g/mol . spectrabase.com

High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. The mass spectrum of this compound would show a prominent molecular ion peak ([M]⁺•) at m/z ≈ 212. The fragmentation pattern is predictable based on the structure. The carbon-iodine bond is relatively weak and prone to cleavage. Key fragmentation pathways would include:

Loss of an iodine atom: Cleavage of the C-I bond would result in a fragment ion [M-I]⁺.

Loss of a carboxyl group: Decarboxylation can occur, leading to a fragment [M-COOH]⁺.

Iodine cation: A peak at m/z 127, corresponding to the iodine cation [I]⁺, is a characteristic indicator of an iodine-containing compound. pascal-man.com

| m/z Value | Ion Formula | Description |

|---|---|---|

| ~212 | [C₄H₅IO₂]⁺• | Molecular Ion (M⁺•) |

| ~127 | [I]⁺ | Iodine Cation |

| ~85 | [C₄H₅O₂]⁺ | Loss of Iodine radical ([M-I]⁺) |

| ~167 | [C₃H₄I]⁺ | Loss of Carboxyl radical ([M-COOH]⁺) |

Infrared (IR) Spectroscopy for Functional Group and Bond Presence Confirmation

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes molecular vibrations such as stretching and bending. It is an effective tool for identifying the functional groups present in a compound. The IR spectrum of this compound would display several characteristic absorption bands confirming its structure.

The most notable feature would be a very broad absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. docbrown.info The presence of the carbonyl group (C=O) would be confirmed by a strong, sharp absorption band around 1700 cm⁻¹. pitt.edu This peak's position may be shifted to a slightly lower wavenumber (e.g., 1690 cm⁻¹) due to conjugation with the C=C double bond. docbrown.info The C=C double bond stretch itself would appear as a medium intensity band in the 1650-1600 cm⁻¹ region. Other significant absorptions include C-O stretching and O-H bending.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Broad, Strong |

| C-H Stretch (sp²) | Vinylic | 3100 - 3000 | Medium |

| C-H Stretch (sp³) | Methyl | 3000 - 2850 | Medium |

| C=O Stretch | Carboxylic Acid | 1710 - 1685 | Strong, Sharp |

| C=C Stretch | Alkene | 1650 - 1600 | Medium |

| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Strong |

| O-H Bend | Carboxylic Acid | 1440 - 1395 | Medium |

Raman Spectroscopy for Vibrational and Conformational Analysis

Raman spectroscopy is another form of vibrational spectroscopy that is often complementary to IR. It relies on the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule.

Integrated Spectroscopic Approaches for Complex Structure Elucidation

While each spectroscopic technique provides valuable data, a truly unambiguous structural elucidation of this compound is achieved by integrating the information from all methods. This correlative approach ensures a comprehensive and confident characterization.

The process typically begins with Mass Spectrometry to confirm the molecular weight and elemental formula. Infrared Spectroscopy then follows to identify the primary functional groups (carboxylic acid, alkene). Finally, 1D and 2D NMR spectroscopy experiments are used to piece together the molecular skeleton, establish the precise connectivity of all atoms, and, crucially, to assign the definitive stereochemistry ((E) or (Z) configuration) by analyzing the nuanced differences in chemical shifts and nuclear Overhauser effects (NOE). Raman spectroscopy can be used to corroborate the vibrational data obtained from IR, especially for the carbon-carbon double bond and carbon-iodine bond. By combining these powerful analytical tools, researchers can build a complete and accurate picture of the this compound molecule.

Synthetic Utility and Applications of 3 Iodobut 2 Enoic Acid in Advanced Organic Synthesis

Building Block for Complex Molecules and Intermediates

The strategic placement of the iodo and carboxylic acid functionalities in 3-iodobut-2-enoic acid makes it an ideal starting material for the synthesis of complex molecules and valuable synthetic intermediates. The carbon-iodine bond is particularly amenable to a variety of carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

One prominent example of its application is in the synthesis of a key intermediate for Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 used in cancer therapy. chiralen.com The (Z)-isomer of this compound serves as a crucial component in constructing the intricate framework of this pharmaceutical agent.

Furthermore, the versatility of this compound is demonstrated in its participation in Negishi coupling reactions. For instance, (Z)-3-iodobut-2-enoic acid can be effectively coupled with organozinc reagents to generate more complex unsaturated carboxylic acids. A notable transformation is its reaction with benzylzinc bromide, catalyzed by a palladium complex, to produce (Z)-3-benzylbut-2-enoic acid. This reaction highlights the ability to introduce a variety of substituents at the 3-position with retention of the double bond stereochemistry, a critical aspect for the synthesis of stereochemically defined molecules.

The following table summarizes key cross-coupling reactions involving this compound and its derivatives, showcasing its utility as a building block.

| Reactant 1 | Reactant 2 | Coupling Reaction | Catalyst | Product |

| (Z)-3-Iodobut-2-enoic acid | Benzylzinc bromide | Negishi | PdCl₂(NCMe)₂ | (Z)-3-Benzylbut-2-enoic acid |

| (Z)-3-Iodobut-2-enoic acid | - | Heck (intramolecular) | - | Palbociclib intermediate |

Precursor in Stereoselective Total Synthesis

The defined stereochemistry of the double bond in both (E)- and (Z)-isomers of this compound makes it a valuable precursor in stereoselective total synthesis. The ability to transfer this stereochemical information into the target molecule is a cornerstone of modern synthetic strategy. While a complete total synthesis of a natural product originating directly from this compound is not extensively documented in readily available literature, its structural motifs are found in various natural products, and its derivatives are employed in stereoselective bond formations.

The principles of stereoselective synthesis often rely on the precise geometry of starting materials to control the formation of new stereocenters. The vinyl iodide moiety of this compound allows for stereospecific cross-coupling reactions, where the configuration of the double bond is retained in the product. This is a powerful tool for constructing complex carbon skeletons with a high degree of stereocontrol. For example, the aforementioned Negishi coupling to form (Z)-3-benzylbut-2-enoic acid is a stereospecific process. This retention of stereochemistry is crucial in multi-step syntheses where the final biological activity of the target molecule is dependent on its precise three-dimensional structure.

Role in the Synthesis of Diverse Organic Compound Classes

The reactivity of this compound extends beyond simple cross-coupling reactions, enabling its use as a precursor for a variety of organic compound classes, particularly heterocyclic systems. The combination of the vinyl iodide and the carboxylic acid functionalities provides multiple reaction sites for cyclization and functional group transformations.

A significant application is in the synthesis of butenolides, a class of lactones with diverse biological activities. For instance, derivatives of this compound, such as (Z)-4-aminosubstituted-3-iodobut-2-enoic acids, can undergo tandem palladium(II)-catalyzed Sonogashira coupling and cyclization with terminal alkynes. This reaction sequence leads to the formation of N-amino-substituted γ-alkylidenebutenolides, demonstrating a streamlined approach to this important heterocyclic scaffold.

The Sonogashira coupling, a palladium-catalyzed reaction between a vinyl or aryl halide and a terminal alkyne, is a powerful tool for forming carbon-carbon triple bonds. wikipedia.org In the context of this compound derivatives, this reaction not only extends the carbon chain but also sets the stage for a subsequent intramolecular cyclization, often driven by the nucleophilicity of a strategically placed functional group.

The following table provides an overview of the types of organic compounds that can be synthesized from this compound and its derivatives.

| Starting Material Derivative | Reaction Type | Product Class |

| (Z)-4-Aminosubstituted-3-iodobut-2-enoic acid | Sonogashira coupling/Cyclization | Butenolides |

| This compound | Cross-coupling/Cyclization | Bioactive Heterocycles |

The utility of this compound as a precursor for bioactive heterocycles is a promising area of research. ijnrd.orgutrgv.edumdpi.comfrontiersin.org The ability to introduce diverse substituents through cross-coupling reactions, followed by cyclization strategies, opens up avenues for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Q & A

Q. How can researchers critically evaluate methodological flaws in published studies on this compound?

- Methodological Answer : Scrutinize:

- Control experiments : Were side products or isomerization accounted for?

- Reproducibility : Are yields consistent across substrate analogs?

- Characterization : Is HRMS or X-ray crystallography used to confirm structures?

Cross-validate findings with independent studies .

Future Research Directions

Q. What under-explored applications of this compound exist in natural product synthesis?

- Methodological Answer : Its potential in alkaloid-inspired polycycles (e.g., indole/lactam frameworks) remains underexplored. Future work could target bioactive molecules by varying amine and alkyne components .

Q. How can automation or high-throughput screening enhance the study of this compound’s reactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.